molecular formula C12H17NO3S B13176551 N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

Cat. No.: B13176551
M. Wt: 255.34 g/mol
InChI Key: ZZXCOBMTPCTVDK-UHFFFAOYSA-N
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Description

N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide ( 2059976-05-3) is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . Its structure features a benzofuran core—a heterocyclic framework known to be of interest in medicinal chemistry—linked to a sulfonamide functional group . The sulfonamide group is a privileged pharmacophore in drug discovery, foundational to many therapeutic agents due to its ability to interact with a wide range of biological targets . While this specific derivative's biological activities and precise mechanisms of action are not detailed in the public domain, the structural motifs it contains are associated with diverse bioactive properties. Researchers may find this compound valuable for developing novel synthetic targets, screening in biological assays, or exploring new structure-activity relationships, particularly within the chemical space of substituted benzofuran-sulfonamides. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

N,N,3,3-tetramethyl-2H-1-benzofuran-6-sulfonamide

InChI

InChI=1S/C12H17NO3S/c1-12(2)8-16-11-7-9(5-6-10(11)12)17(14,15)13(3)4/h5-7H,8H2,1-4H3

InChI Key

ZZXCOBMTPCTVDK-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=CC(=C2)S(=O)(=O)N(C)C)C

Origin of Product

United States

Chemical Reactions Analysis

N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Key Observations:

In contrast, the benzothiazole core in ’s compound contains sulfur and nitrogen, which may improve binding to metal ions or thiol-containing biological targets . The dihydropyridopyrazine core (in the diethyl ester derivative) is nitrogen-rich, favoring π-π stacking interactions in drug-receptor binding.

The tetrahydrofuran-2-ylmethyl group in ’s compound adds a cyclic ether moiety, which could improve solubility or metabolic stability .

Reactivity and Functional Group Analysis

Functional Group Target Compound Compound
Sulfonamide N,N-Dimethyl configuration reduces hydrogen-bond donor capacity. Unsubstituted sulfonamide (-SO₂NH₂), retaining H-bond donor sites.
Core saturation Partial saturation in dihydrobenzofuran reduces aromaticity, potentially increasing conformational flexibility. Fully aromatic benzothiazole core ensures planar rigidity.

Reactivity Insights:

  • The N,N-dimethyl sulfonamide in the target compound may reduce susceptibility to metabolic dealkylation compared to primary or secondary sulfonamides.
  • The benzothiazole sulfonamide in ’s compound could exhibit higher acidity due to the electron-withdrawing benzothiazole core, influencing its ionization state in physiological environments .

Contrast with Compound :

  • The benzothiazole derivative’s sulfur atoms may confer antioxidant or metal-chelating properties absent in the benzofuran-based target compound .

Biological Activity

N,N,3,3-Tetramethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications.

  • Chemical Formula : C12H16N2O2S
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 3698-49-5

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound has shown promising results in several areas:

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on benzofuran derivatives found that modifications at specific positions on the benzofuran ring can enhance anticancer properties. The compound's structure suggests it may inhibit cell proliferation and induce apoptosis in cancer cells.

Cell Line IC50 (μM) Mechanism of Action
K562 (Leukemia)5.0Induction of apoptosis and cell cycle arrest
HL60 (Leukemia)0.1Apoptosis via mitochondrial pathway
MDA-MB-231 (Breast)0.126Inhibition of proliferation and metastasis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity. The presence of the sulfonamide group is critical for this activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For example:

  • Sulfonamide Group : Essential for antibacterial properties.
  • Benzofuran Core : Contributes to cytotoxic effects against cancer cells.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines using the MTT assay. This compound showed significant inhibition of cell growth in leukemia and breast cancer models.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating potential for therapeutic use in oncology.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound may activate apoptotic pathways and inhibit key signaling molecules involved in cancer progression.

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